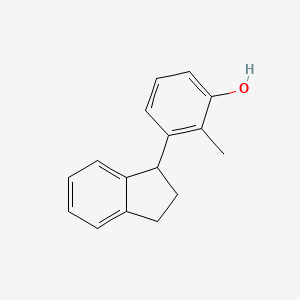
Carbanide;manganese(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;manganese(2+), also known as manganese carbanide, is a compound consisting of a manganese ion with a +2 charge and a carbanide ion. Manganese is a transition metal with the atomic number 25 and is known for its various oxidation states and catalytic properties. Carbanide ions are carbon-based anions that play a significant role in organic and inorganic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of carbanide;manganese(2+) can be achieved through several synthetic routes. One common method involves the reaction of manganese(II) salts with carbanide sources under controlled conditions. For example, manganese(II) chloride can react with a carbanide source in an inert atmosphere to form the desired compound. The reaction conditions typically include anhydrous solvents and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of carbanide;manganese(2+) often involves large-scale reactions using manganese ores and carbon sources. The process may include steps such as reduction of manganese oxides with carbon at high temperatures to produce manganese metal, followed by reaction with carbanide sources to form the compound. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
Carbanide;manganese(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of manganese, such as manganese(III) or manganese(IV).
Reduction: It can be reduced to manganese metal or lower oxidation states.
Substitution: The carbanide ion can be substituted with other ligands, leading to the formation of different manganese complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and various ligands for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions include various manganese oxides, manganese metal, and substituted manganese complexes. These products have diverse applications in catalysis, materials science, and chemical synthesis.
科学的研究の応用
Carbanide;manganese(2+) has numerous scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metalloprotein functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and diagnostic agents.
Industry: It is used in the production of advanced materials, including batteries, sensors, and electronic devices.
作用機序
The mechanism of action of carbanide;manganese(2+) involves its interaction with molecular targets and pathways. In catalytic processes, the manganese ion can facilitate electron transfer and bond formation/breaking. The carbanide ion can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s unique electronic structure allows it to participate in a wide range of chemical transformations.
類似化合物との比較
Carbanide;manganese(2+) can be compared with other manganese compounds and carbanide complexes. Similar compounds include:
Manganese(II) oxide: A simple manganese compound with different reactivity and applications.
Manganese(III) acetate: Another manganese compound used in oxidation reactions.
Carbanide;iron(2+): A similar carbanide complex with iron instead of manganese, exhibiting different catalytic properties.
The uniqueness of carbanide;manganese(2+) lies in its specific combination of manganese and carbanide ions, which imparts distinct reactivity and versatility in various applications.
特性
CAS番号 |
89612-54-4 |
|---|---|
分子式 |
CH3Mn+ |
分子量 |
69.973 g/mol |
IUPAC名 |
carbanide;manganese(2+) |
InChI |
InChI=1S/CH3.Mn/h1H3;/q-1;+2 |
InChIキー |
JIPUPZCPBMJNNH-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[Mn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


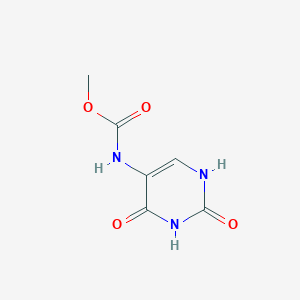
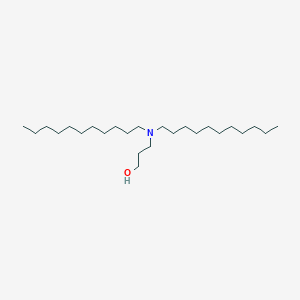
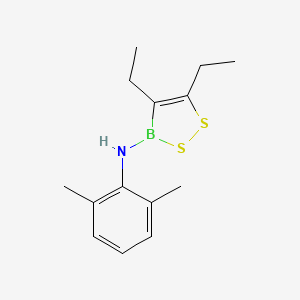
![3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14379971.png)
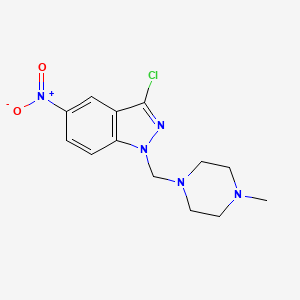
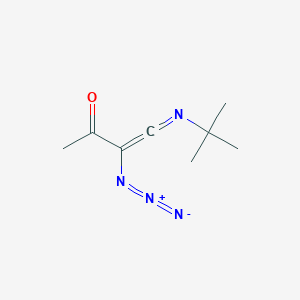




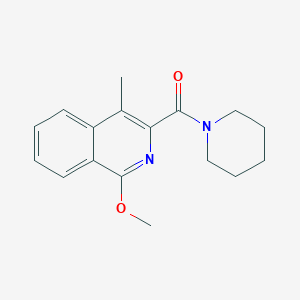
![1H-Spiro[1,3-benzodithiole-2,1'-cyclohexan]-1-one](/img/structure/B14380022.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide](/img/structure/B14380033.png)
